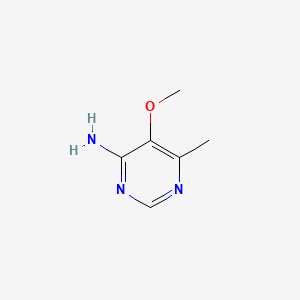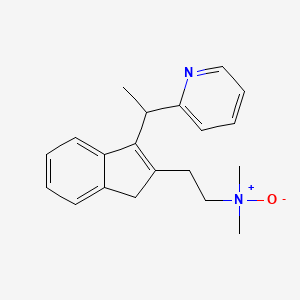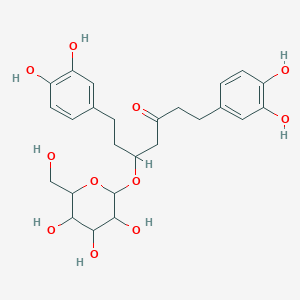
Hetester PMA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hetester PMA is a chemical compound commonly used in cosmetic formulations. It serves as a skin-conditioning agent and emollient, making the skin smooth and supple. This compound is also utilized in various industrial applications due to its unique properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propylene glycol myristyl ether acetate typically involves the reaction of propylene glycol with myristyl alcohol, followed by acetylation. The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of propylene glycol myristyl ether acetate is carried out using large-scale reactors. The process involves the continuous feeding of reactants and catalysts, with careful monitoring of reaction parameters to optimize production efficiency and product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Hetester PMA undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced products.
Substitution: Replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pressures to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Applications De Recherche Scientifique
Hetester PMA has a wide range of scientific research applications:
Chemistry: Used as a solvent and reagent in various chemical reactions and processes.
Biology: Employed in the formulation of biological assays and experiments.
Medicine: Incorporated into pharmaceutical formulations for its emollient properties.
Industry: Utilized in the production of cosmetics, personal care products, and other industrial applications
Mécanisme D'action
The mechanism of action of propylene glycol myristyl ether acetate involves its interaction with the skin’s surface, where it acts as an emollient. It helps to retain moisture and improve the skin’s texture by forming a protective barrier. The molecular targets and pathways involved include the skin’s lipid matrix and hydration pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propylene glycol methyl ether acetate: Used as a solvent in inks, coatings, and cleaners.
PPG-3 myristyl ether: Acts as an emollient and emulsifier in cosmetic formulations.
Uniqueness
Hetester PMA is unique due to its specific combination of propylene glycol and myristyl alcohol, which provides distinct emollient properties and compatibility with various formulations. Its ability to improve skin texture and hydration sets it apart from other similar compounds .
Propriétés
Numéro CAS |
135326-54-4 |
|---|---|
Formule moléculaire |
C19H38O3 |
Poids moléculaire |
314.51 |
Nom IUPAC |
1-tetradecoxypropan-2-yl acetate |
InChI |
InChI=1S/C19H38O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-21-17-18(2)22-19(3)20/h18H,4-17H2,1-3H3 |
Clé InChI |
PCRBTNZNEYJDCH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCOCC(C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Fructose, D-, [3H(G)]](/img/structure/B592566.png)







![1-Azapentacyclo[4.2.0.02,5.03,8.04,7]octan-4-amine](/img/structure/B592580.png)

